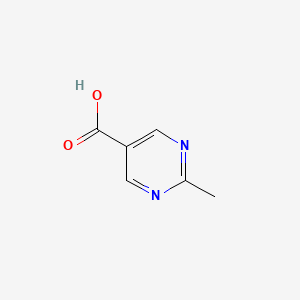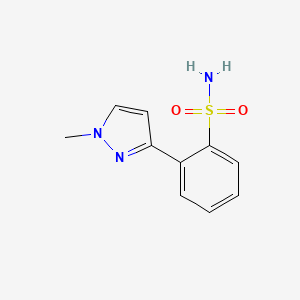![molecular formula C8H13NO2 B1314313 3H,5H-Pyrrolo[1,2-c]oxazol-5-one, tetrahydro-3,3-dimethyl-, (R)- CAS No. 103630-36-0](/img/structure/B1314313.png)
3H,5H-Pyrrolo[1,2-c]oxazol-5-one, tetrahydro-3,3-dimethyl-, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H,5H-Pyrrolo[1,2-c]oxazol-5-one, tetrahydro-3,3-dimethyl-, ®- is a chemical compound that has been of interest to researchers due to its potential applications in various fields of research and industry. The molecular weight of the compound is 155.19 g/mol .
Molecular Structure Analysis
High-quality images of the 3D molecular structure, molecular surface, and molecular orbitals of 3H,5H-Pyrrolo[1,2-c]oxazol-5-one, tetrahydro-3,3-dimethyl-, ®- have been created based on quantum chemical computations .Physical And Chemical Properties Analysis
The compound has a molecular formula of C8H13NO2 . Predicted properties include a melting point of 36-37 °C, a boiling point of 262.2±19.0 °C, a density of 1.15±0.1 g/cm3, and an acidity coefficient (pKa) of -0.70±0.40 .Applications De Recherche Scientifique
1. Synthesis and Structural Studies
- Cycloadditions to pyrrolo[1,2-c]thiazoles and pyrazolo[1,5-c]thiazoles are significant, demonstrating the behavior of pyrrolo[1,2-c]thiazole as a thiocarbonyl ylide in cycloaddition reactions, an insight that aids in understanding the synthesis of complex heterocyclic compounds (Sutcliffe et al., 2000).
- The synthesis of 5H-pyrrolo[2,1-a]isoindole ring through 1,3-dipolar cycloaddition reactions involving mesoionic oxazolines illustrates the versatility of these reactions in constructing complex pyrrolo structures (New & Yevich, 1984).
2. Photophysical Properties and Applications
- The study of dimethyl 7-oxa-2a1-azabenzo[b]-cyclopenta[pq]pleiadene-1,2-dicarboxylate, a novel fused oxazapolycyclic skeleton, highlights its strong blue emission in dichloromethane, indicating potential applications in photophysical fields (Petrovskii et al., 2017).
3. Catalytic Applications
- [Bis(oxazolinyl)pyrrole]palladium complexes have been identified as effective catalysts in Heck‐ and Suzuki‐Type C−C coupling reactions, showcasing the role of these complexes in facilitating important organic synthesis reactions (Mazet & Gade, 2003).
Propriétés
IUPAC Name |
(7aR)-3,3-dimethyl-1,6,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-8(2)9-6(5-11-8)3-4-7(9)10/h6H,3-5H2,1-2H3/t6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXXRLXVAZGQAL-ZCFIWIBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N2C(CCC2=O)CO1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N2[C@H](CCC2=O)CO1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3H,5H-Pyrrolo[1,2-c]oxazol-5-one, tetrahydro-3,3-dimethyl-, (R)- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

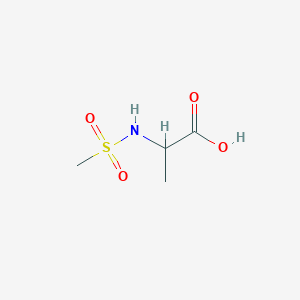
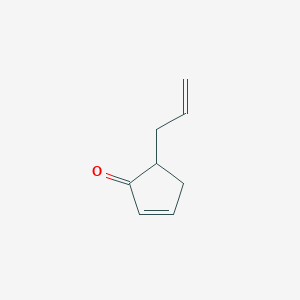
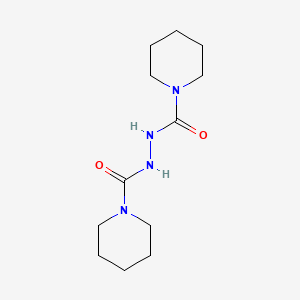
![4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1314236.png)
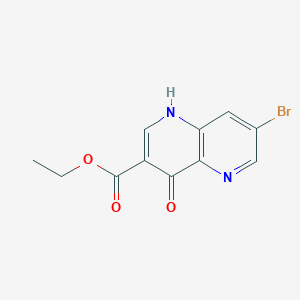

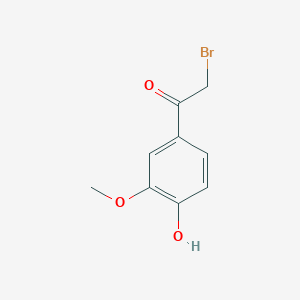
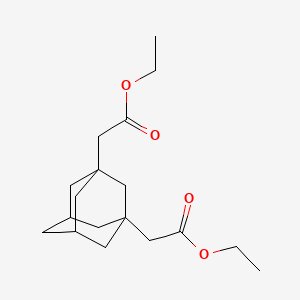
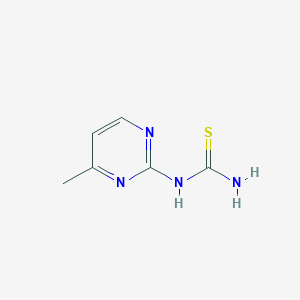
![5-Methyl-benzo[B]thiophene-2-carboxylic acid methyl ester](/img/structure/B1314255.png)
